molecular formula C14H18BrNO3 B13708956 Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate

Cat. No.: B13708956
M. Wt: 328.20 g/mol
InChI Key: QBSVBGWNQVSUNZ-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a methyl ester functional group

Preparation Methods

The synthesis of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the isopropyl group: This step may involve Friedel-Crafts alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Similar compounds to Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate include other oxazepine derivatives with different substituents. For example:

    Methyl 6-Chloro-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-Bromo-5-methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical and biological properties.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

methyl 6-bromo-5-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazepine-8-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-9(2)16-5-4-6-19-12-8-10(14(17)18-3)7-11(15)13(12)16/h7-9H,4-6H2,1-3H3

InChI Key

QBSVBGWNQVSUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCOC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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